3-(4-chlorophenyl)-1H-pyrazole
Overview
Description
3-(4-Chlorophenyl)-1H-pyrazole is an organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring substituted with a 4-chlorophenyl group
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds, such as chlorfenapyr, have been reported to have a unique mode of action involving interaction with various biological targets
Biochemical Pathways
For instance, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been reported to reverse depression-like behavior induced by acute restraint stress in mice, suggesting a modulation of oxido-nitrosative stress and inflammatory pathway .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental processes can substantially influence the isomeric composition of organic pollutants, which could potentially affect the action of 3-(4-chlorophenyl)-1h-pyrazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 4-chlorophenyl-substituted ketones or aldehydes. One common method includes the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazoles.
Substitution: Various halogen-substituted pyrazoles.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its antiproliferative activity against cancer cells.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit significant inhibitory activities against enzymes like epidermal growth factor receptor tyrosine kinase.
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds have shown antiviral activity.
Uniqueness: 3-(4-Chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCXWJKNVWWWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351932 | |
Record name | 3-(4-chlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24812845 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59843-58-2 | |
Record name | 3-(4-chlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Chlorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-(4-chlorophenyl)-1H-pyrazole?
A: this compound is an organic compound with the molecular formula C9H7ClN2. While the exact molecular weight is not provided in the provided papers, it can be calculated as 178.62 g/mol. The structure of this compound has been confirmed using single-crystal X-ray diffraction (SC-XRD) [].
Q2: How does this compound coordinate with metal ions?
A: Research shows that this compound (HL) can act as a ligand with metal ions []. While both monodentate coordination of the neutral ligand and exo-bidentate coordination of the deprotonated form are possible, studies on its Ni(II) complex suggest a bridging bidentate coordination via the nitrogen atoms of the pyrazole ring in its monoanionic form [].
Q3: What are the known synthetic applications of this compound?
A: this compound serves as a valuable building block in organic synthesis. It can react with substituted diarylidenketones to synthesize 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo-[3,4-b][1,4]diazepines []. Additionally, derivatives like its carboxylic acid and ester forms have been synthesized and structurally characterized [, ].
Q4: Are there any known biological activities associated with this compound or its derivatives?
A: While the provided research focuses primarily on the chemical properties and synthetic applications of this compound, a related study highlights the biological activity of a structurally similar molecule []. This research demonstrates that a small molecule can induce phosphorylation and nuclear translocation of integrin β4 in vascular endothelial cells, contributing to apoptosis []. This finding suggests potential avenues for exploring the biological activities of this compound and its derivatives in relevant cellular contexts.
Q5: What analytical techniques have been used to characterize this compound and its derivatives?
A5: Researchers have employed various analytical techniques to characterize this compound and its derivatives. These techniques include:
- Single-crystal X-ray diffraction (SC-XRD): This method provided detailed structural information about the compound and its coordination mode with metal ions [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR were used to confirm the structures of synthesized compounds and understand their regiospecificity [, ].
- Infrared (IR) spectroscopy: IR spectroscopy was used to analyze functional groups and confirm the structures of synthesized compounds [].
- Mass spectrometry (MS): This technique helped determine the molecular weight and fragmentation patterns of the synthesized compounds [].
- Thermogravimetric analysis (TGA): TGA was used to study the thermal stability and decomposition behavior of the compound and its metal complexes [].
- Powder X-ray diffraction (PXRD): This method confirmed the purity and composition of the synthesized metal complexes [].
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